molecular formula C8H4Br2F2O3 B1586431 2,4-dibromo-3-(difluoromethoxy)benzoic Acid CAS No. 223595-28-6

2,4-dibromo-3-(difluoromethoxy)benzoic Acid

Cat. No.: B1586431
CAS No.: 223595-28-6
M. Wt: 345.92 g/mol
InChI Key: MYABBCIHLRGMEC-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4Br2F2O3 and a molecular weight of 345.92 g/mol. This compound is characterized by the presence of two bromine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzoic acid core. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid typically involves the bromination of 3-(difluoromethoxy)benzoic acid. This process requires the use of bromine (Br2) as the brominating agent and a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with efficient cooling systems to control the exothermic nature of the reaction. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-3-(difluoromethoxy)benzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Biology: It is employed in biological studies to investigate the effects of bromination and fluorination on biological systems. Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in drug synthesis. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-dibromo-3-(difluoromethoxy)benzoic acid exerts its effects depends on the specific application and reaction conditions. The presence of bromine and fluorine atoms enhances its reactivity and stability, making it suitable for a wide range of chemical transformations.

Molecular Targets and Pathways Involved: The compound can interact with various molecular targets, including enzymes, receptors, and other biomolecules. Its reactivity with nucleophiles and electrophiles allows it to participate in diverse chemical pathways, leading to the formation of different products.

Comparison with Similar Compounds

  • 2,4-Dibromobenzoic acid

  • 3-(Difluoromethoxy)benzoic acid

  • 2,4-Dichloro-3-(difluoromethoxy)benzoic acid

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Properties

IUPAC Name

2,4-dibromo-3-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYABBCIHLRGMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382281
Record name 2,4-dibromo-3-(difluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223595-28-6
Record name 2,4-dibromo-3-(difluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-3-(difluoromethoxy)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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